An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine Hydrochloride
An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinyl-1-methylpiperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a reactive hydrazine moiety with a saturated piperidine scaffold, makes it a versatile synthon for the creation of complex molecular architectures. The piperidine ring is a prevalent feature in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The hydrazine group, a powerful nucleophile, serves as a key functional handle for the construction of various heterocyclic systems, most notably pyrazoles and indazoles, which are themselves important pharmacophores in numerous therapeutic areas. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Hydrazinyl-1-methylpiperidine hydrochloride, offering insights for its effective utilization in research and development.
Chemical Identity and Physical Properties
Proper identification and understanding of the physical characteristics of a chemical reagent are fundamental to its successful application. 4-Hydrazinyl-1-methylpiperidine is commonly available as its hydrochloride or dihydrochloride salt to enhance its stability and handling properties. It is crucial to distinguish between these forms, as their molecular weights and CAS numbers differ.
Table 1: Chemical Identifiers
| Name | 4-Hydrazinyl-1-methylpiperidine (Free Base) | 4-Hydrazinyl-1-methylpiperidine Hydrochloride | 4-Hydrazinyl-1-methylpiperidine Dihydrochloride |
| Synonyms | (1-methylpiperidin-4-yl)hydrazine | (1-methylpiperidin-4-yl)hydrazine hydrochloride | Piperidine, 4-hydrazino-1-methyl-, dihydrochloride |
| CAS Number | 51304-64-4[1][2] | 953052-98-7 | 53242-78-7[3] |
| Molecular Formula | C₆H₁₅N₃[1][2] | C₆H₁₆ClN₃ | C₆H₁₇Cl₂N₃[3] |
| Molecular Weight | 129.21 g/mol [1][2] | 165.67 g/mol | 202.13 g/mol [3] |
| InChI Key | GSUCKVZTSXHESM-UHFFFAOYSA-N | OIBPBVMOWLQPRF-UHFFFAOYSA-N | SOFIVHWELUXEBE-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Boiling Point (Free Base) | 75-80 °C (0.3 Torr) | ChemicalBook |
| pKa (Free Base, Predicted) | 8.79 ± 0.10 | ChemicalBook |
| Purity (Typical) | 95-97% | [1][2][3] |
Synthesis of 4-Hydrazinyl-1-methylpiperidine Hydrochloride
While 4-Hydrazinyl-1-methylpiperidine hydrochloride is commercially available, understanding its synthesis is valuable for process development and potential in-house preparation. A common and logical synthetic route would involve the reductive amination of 1-methyl-4-piperidone with hydrazine, followed by salt formation.
Synthesis of Pyrazole and Indazole Derivatives
Hydrazines are classical precursors for the synthesis of pyrazole-containing compounds through cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. This reaction is a cornerstone of heterocyclic chemistry and provides access to a wide array of substituted pyrazoles.
Similarly, the construction of the indazole ring system can be achieved through various strategies involving hydrazine precursors. For instance, reaction with ortho-halobenzonitriles or ortho-halobenzaldehydes can lead to the formation of the bicyclic indazole core.
Application in Kinase Inhibitor Synthesis
Spectroscopic and Analytical Characterization
As no public experimental spectra for 4-hydrazinyl-1-methylpiperidine hydrochloride are available, the following sections provide predicted data based on its chemical structure and known spectroscopic trends for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be complex due to the piperidine ring protons. The N-methyl group would likely appear as a singlet in the range of 2.2-2.5 ppm. The piperidine ring protons would show complex multiplets between approximately 1.5 and 3.5 ppm. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon spectrum would show distinct signals for the N-methyl carbon (around 46 ppm), the piperidine ring carbons (in the range of 25-60 ppm), with the carbon bearing the hydrazinyl group being the most downfield of the ring carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by:
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N-H stretching vibrations from the hydrazine group in the region of 3200-3400 cm⁻¹.
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C-H stretching vibrations of the methyl and piperidine methylene groups just below 3000 cm⁻¹.
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N-H bending vibrations around 1600 cm⁻¹.
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C-N stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
Under electron ionization (EI), the molecular ion of the free base (m/z = 129) might be observed. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the ring nitrogen. This could lead to the loss of a methyl radical to give a fragment at m/z 114, or cleavage within the ring. The base peak is often associated with a stable fragment resulting from ring opening.
Analytical Methods
For quality control and reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
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HPLC: A reversed-phase HPLC method could be developed. Due to the polar nature of the compound, a polar-embedded or a mixed-mode column might provide better retention and peak shape. UV detection would be challenging due to the lack of a strong chromophore, thus derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. [4]* GC-MS: For the analysis of the free base, GC-MS can be a powerful tool for both identification and quantification. Derivatization of the hydrazine moiety might be required to improve thermal stability and chromatographic performance.
Safety and Handling
4-Hydrazinyl-1-methylpiperidine hydrochloride should be handled with care, following standard laboratory safety procedures. Hydrazine derivatives are a class of compounds with potential toxicity.
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Hazard Statements: Based on data for the free base, it may be toxic if swallowed and cause severe skin burns and eye damage. [Ambeed]
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly closed container in a cool, dry place.
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Conclusion
4-Hydrazinyl-1-methylpiperidine hydrochloride is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles, particularly pyrazoles and indazoles. Its utility in medicinal chemistry, especially in the development of kinase inhibitors, is significant due to the favorable properties imparted by the N-methylpiperidine moiety and the synthetic flexibility of the hydrazine group. While a lack of publicly available experimental data necessitates reliance on predicted properties for some aspects of its characterization, this guide provides a solid foundation for researchers and drug development professionals to effectively and safely incorporate this important synthon into their discovery programs.
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